molecular formula C4H6N2OS B2433662 5-Methoxythiazol-2-amine CAS No. 59019-85-1

5-Methoxythiazol-2-amine

Cat. No.: B2433662
CAS No.: 59019-85-1
M. Wt: 130.17
InChI Key: OZNOHWKQLWLLAG-UHFFFAOYSA-N
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Description

5-Methoxythiazol-2-amine is a heterocyclic organic compound with the molecular formula C4H6N2OS. It features a thiazole ring substituted with a methoxy group at the 5-position and an amino group at the 2-position.

Biochemical Analysis

Biochemical Properties

Thiazole compounds, which include 5-Methoxythiazol-2-amine, have been found to have diverse biological activities They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Thiazole compounds have been reported to have antitumor and cytotoxic activity on human tumor cell lines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxythiazol-2-amine typically involves the reaction of appropriate thiazole precursors with methoxy and amino substituents. One common method involves the cyclization of a suitable precursor, such as a thioamide, with an appropriate electrophile under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and functional group modifications. The reaction conditions often require precise temperature control, use of catalysts, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxythiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Comparison with Similar Compounds

  • 2-Amino-5-methylthiazole
  • 2-Amino-5-nitrothiazole
  • 5-Methoxy-1,3-thiazol-2-amine

Comparison: 5-Methoxythiazol-2-amine is unique due to the presence of both methoxy and amino groups on the thiazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-methoxy-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-7-3-2-6-4(5)8-3/h2H,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNOHWKQLWLLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50900985
Record name NoName_31
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50900985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59019-85-1
Record name 5-methoxy-1,3-thiazol-2-amine
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